Lobaric acid

描述

地衣酸是一种从多种地衣物种中分离得到的衣降蒽酮代谢产物,尤其是在地衣属(Stereocaulon)中。 该化合物以其多样的生物活性而闻名,包括抗氧化、抗增殖、抗病毒和酶抑制特性 。 地衣酸因其潜在的治疗应用而受到广泛关注,尤其是在治疗癌症和其他慢性疾病方面 .

准备方法

合成路线和反应条件: 地衣酸的全合成涉及多个步骤,从乌尔曼芳醚偶联反应开始,形成假衣降蒽酮结构 。 然后进行七元内酯化反应,生成地衣酸 。 合成过程可以概括如下:

- 乌尔曼芳醚偶联反应。

- 形成七元内酯环。

- 最终纯化和分离地衣酸。

工业生产方法: 地衣酸的工业生产受到地衣生长速度缓慢和合成过程复杂性的限制 。 合成化学的进步使得地衣酸及其衍生物的生产能够满足研究和潜在治疗应用的需要 .

化学反应分析

科学研究应用

Anticancer Activity

Mechanism of Action:

Lobaric acid exhibits potent anticancer properties, particularly against human cervix adenocarcinoma (HeLa) and colon carcinoma (HCT116) cells. Research indicates that this compound induces apoptosis and cell cycle arrest through modulation of key regulators such as B-cell lymphoma 2 (Bcl-2) and poly (ADP-ribose) polymerase (PARP). In studies, this compound demonstrated a significant decrease in cell viability in a dose-dependent manner, outperforming the conventional anticancer drug doxorubicin in certain contexts .

Case Study:

A study conducted on HeLa and HCT116 cells treated with varying concentrations of this compound showed:

- Cell Viability: Significant reduction in cell viability was observed at concentrations of 20 μM and above.

- Morphological Changes: Treated cells exhibited typical apoptotic features such as shrinkage and fragmentation into apoptotic bodies.

- Cell Cycle Analysis: Treatment with 60 μM this compound resulted in G2/M phase arrest, indicating its potential as a chemotherapeutic agent .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of bacterial strains. Its effectiveness has been tested against various anaerobic bacteria commonly found in the rumen of reindeer, highlighting its potential use in veterinary medicine.

Antimicrobial Efficacy:

- In vitro studies revealed that this compound inhibited the growth of several strains of Clostridia and Streptococci, showcasing its broad-spectrum antimicrobial properties .

- A specific study reported that this compound exhibited high antimicrobial activity against Escherichia coli, further supporting its role as an antimicrobial agent .

Inhibition of Protein Tyrosine Phosphatase 1B

Recent research has identified this compound as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in various metabolic disorders, including obesity and diabetes. The synthesis of this compound derivatives has shown promising results in PTP1B inhibition .

Data Table: PTP1B Inhibition by this compound Derivatives

Cytotoxic Effects

This compound has been studied for its cytotoxic effects on various cancer cell lines beyond HeLa and HCT116. For instance, it has shown antiproliferative effects on lung cancer cells (A549) and breast cancer cells (T-47D and ZR-75-1), indicating its potential utility in treating multiple cancer types.

Findings:

作用机制

地衣酸通过多种机制发挥其作用,包括:

相似化合物的比较

生物活性

Lobaric acid (LA), a depsidone metabolite derived from the lichen Stereocaulon alpinum, has garnered attention for its diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action and potential therapeutic applications.

1. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Research indicates that LA can inhibit the production of pro-inflammatory cytokines and mediators in macrophages stimulated by lipopolysaccharides (LPS). Key findings include:

- Nitric Oxide Production : LA treatment reduced nitric oxide levels in LPS-stimulated macrophages.

- Cytokine Expression : LA significantly decreased the expression of cyclooxygenase-2 (COX-2), prostaglandin E2, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) by inhibiting mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways .

- Inflammasome Activation : LA inhibited NLRP3 inflammasome activation, leading to reduced production of IL-1β and IL-18, as well as caspase-1 maturation .

2. Antibacterial Activity

This compound demonstrates notable antibacterial effects against various pathogens. Studies have shown:

- Minimum Inhibitory Concentration (MIC) : LA exhibited high antibacterial activity with an MIC value against Escherichia coli and other bacteria, suggesting its potential as a natural antimicrobial agent .

3. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays:

- DPPH Scavenging Activity : LA demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

4. Anticancer Activity

This compound has been investigated for its anticancer properties across different cancer cell lines:

- Cytotoxicity : LA showed antiproliferative effects on breast cancer cells (T-47D and ZR-75) and leukemia cells (K-562) with IC50 values indicating significant cytotoxicity at various concentrations .

4.2 Case Studies

| Cell Line | Concentration (µg/ml) | IC50 Value (µM) | Effect |

|---|---|---|---|

| T-47D | 12.5 - 100 | 208.20 | Cytotoxicity |

| ZR-75 | 12.5 - 100 | 172.05 | Cytotoxicity |

| A549 | 12.5 - 100 | Not specified | Increased caspase-3 expression |

| HeLa | 20 | Not specified | Induced apoptosis |

| HCT116 | 20 | Not specified | Induced necrosis |

5. Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with key proteins involved in cancer pathways:

属性

IUPAC Name |

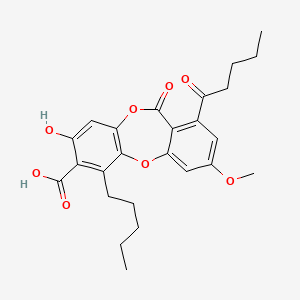

3-hydroxy-9-methoxy-6-oxo-7-pentanoyl-1-pentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O8/c1-4-6-8-9-15-21(24(28)29)18(27)13-20-23(15)32-19-12-14(31-3)11-16(17(26)10-7-5-2)22(19)25(30)33-20/h11-13,27H,4-10H2,1-3H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEWMLHQNRHTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)C(=O)CCCC)OC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200238 | |

| Record name | Lobaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-53-2 | |

| Record name | Lobaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lobaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of lobaric acid?

A1: Research suggests that this compound acts as a protease-activated receptor-2 (PAR2) antagonist. [, ] This interaction has been shown to influence various cellular processes, including inflammation, skin pigmentation, and skin barrier recovery. [, ]

Q2: How does this compound's interaction with PAR2 affect inflammation?

A2: this compound inhibits PAR2 activation, reducing the mobilization of intracellular calcium ions (Ca2+) in keratinocytes. [] This, in turn, leads to a decrease in the expression of pro-inflammatory cytokines like interleukin-8 and thymus and activation-regulated chemokine (TARC) induced by various stimuli like SLIGKV-NH2, tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). []

Q3: What downstream signaling pathways are affected by this compound?

A3: this compound has been shown to modulate several key signaling pathways, including: - NF-κB pathway: this compound inhibits TNF-α-induced NF-κB activity by preventing the degradation of IκB. [] - MAPK pathways: It suppresses the phosphorylation of extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 mitogen-activated protein (MAP) kinase. [] - NLRP3 inflammasome activation: this compound inhibits the activation of the NLRP3 inflammasome, decreasing the production of IL-1β and IL-18, and reducing caspase-1 maturation. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C25H28O8, and its molecular weight is 456.48 g/mol. []

Q5: What are the key spectroscopic characteristics of this compound?

A5: this compound exhibits maximum absorption at wavelengths of 287 nm and 303 nm. [] It doesn't display any fluorescence emission. [] Additionally, its 1H NMR spectrum has been thoroughly correlated using NOE difference spectroscopy. []

Q6: How does the pH of the environment affect this compound's solubility?

A6: this compound's solubility is pH-dependent. It shows the highest solubility in Brij 35 micelles at a pH of 12 (4.45 × 10−4 M). []

Q7: What are the reported anti-cancer effects of this compound?

A7: this compound has demonstrated anticancer activity against human cervix adenocarcinoma (HeLa) and colon carcinoma (HCT116) cells. [] It inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest in the G2/M phase. [] These effects are mediated through the downregulation of B-cell lymphoma 2 (Bcl-2) and upregulation of cleaved poly (ADP-ribose) polymerase (PARP). []

Q8: Can this compound influence skin pigmentation?

A8: Yes, this compound has shown potential as a skin-lightening agent. It inhibits the transfer of melanosomes from melanocytes to keratinocytes, leading to a reduction in skin pigmentation. [] This effect is linked to its PAR2 antagonist activity. []

Q9: What is the role of this compound in skin barrier recovery?

A9: Studies using a hairless mouse model revealed that topical application of this compound can accelerate skin barrier recovery. [] This effect is attributed to its ability to regulate keratinocyte differentiation and inhibit PAR2 activation. []

Q10: What are the potential applications of this compound in managing the adverse effects of pesticides?

A10: Research suggests that this compound can mitigate the adverse effects of tetramethrin (Tm), a commonly used pesticide, on the estrous cycle in female rats. [] this compound administration was found to normalize hormonal levels, improve cell morphology, and restore the length of each estrous cycle phase in Tm-treated rats. []

Q11: Does this compound possess anti-genotoxic properties?

A11: Yes, in vitro studies using human lymphocytes have shown that this compound, along with diffractaic acid, lecanoric acid, and vulpinic acid, exhibits anti-genotoxic effects by reducing DNA damage induced by carbon tetrachloride. []

Q12: What are the potential implications of this compound's enzyme inhibitory activities?

A12: this compound shows inhibitory effects on various enzymes: - Cysteinyl-leukotriene formation: It inhibits the formation of cysteinyl-leukotrienes in guinea pig taenia coli. [] - β-glucuronidase: It displays significant inhibitory activity against β-glucuronidase. [] - Phosphodiesterase: It inhibits phosphodiesterase enzyme activity. [] - Protein tyrosine phosphatase 1B (PTP1B): this compound, along with its derivatives, displays significant PTP1B inhibitory activity. [] - α-glucosidase: While some studies suggest this compound lacks α-glucosidase inhibitory potential [], others highlight its potent inhibitory activity against this enzyme. []

Q13: What is known about the toxicity profile of this compound?

A13: While this compound shows promise in various preclinical studies, its toxicity profile requires further investigation. One study indicated potential toxicity towards human glioblastoma and rat primary cerebral cortex cells. [] Further research is crucial to determine safe and effective doses for potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。